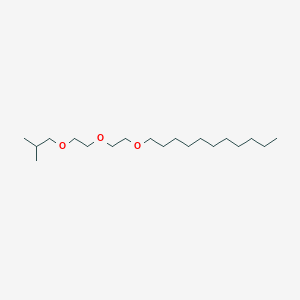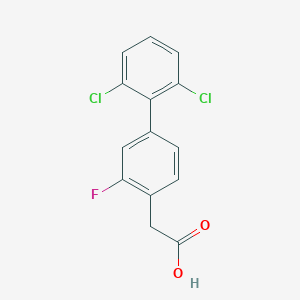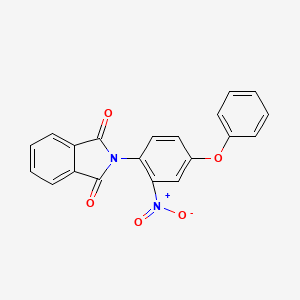
4-(Decyloxy)phenyl 4-(decyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decyloxy)phenyl 4-(decyloxy)benzoate: is an organic compound with the molecular formula C40H54O6 and a molecular weight of 630.873 g/mol . This compound is known for its unique structural properties, which include two decyloxy groups attached to a phenyl and benzoate moiety. It is often used in various scientific research applications due to its interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(decyloxy)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the decyloxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-(decyloxy)benzoic acid.
Reduction: Formation of 4-(decyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: 4-(Decyloxy)phenyl 4-(decyloxy)benzoate is used as a precursor in the synthesis of liquid crystal polymers and other advanced materials .
Biology: In biological research, this compound can be used to study the interactions of ester-containing molecules with biological membranes and proteins.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific optical and electronic properties .
Mécanisme D'action
The mechanism of action of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate primarily involves its interaction with other molecules through its ester and aromatic groups. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-(Dodecyloxy)phenyl 4-(dodecyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
- 4-(Methoxy)phenyl 4-(methoxy)benzoate
Uniqueness: 4-(Decyloxy)phenyl 4-(decyloxy)benzoate is unique due to its specific chain length of the decyloxy groups, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs .
Propriétés
Numéro CAS |
102255-53-8 |
|---|---|
Formule moléculaire |
C33H50O4 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
(4-decoxyphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C33H50O4/c1-3-5-7-9-11-13-15-17-27-35-30-21-19-29(20-22-30)33(34)37-32-25-23-31(24-26-32)36-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |
Clé InChI |
PTJSSICMBITBIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)







